2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-chloropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-12-9-10-5-4-8-15-13(10)16(12)19(17,18)11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXIRLCEYNSXCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401212816 | |
| Record name | 2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401212816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227268-62-3 | |
| Record name | 2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401212816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
The reaction proceeds via nucleophilic substitution at the pyrrole nitrogen of 4-chloro-7-azaindole. Key parameters include:
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Base : Potassium carbonate (K₂CO₃) in a 2.5:1 molar ratio relative to the azaindole.
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Solvent : Anhydrous acetone, which facilitates the reaction without hydrolyzing the sulfonyl chloride.
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Temperature : Initial cooling to 0°C to control exothermicity, followed by reflux (56–57°C) for 24 hours to ensure completion.
The general procedure is as follows:
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Mixing : 4-Chloro-7-azaindole (6.0 g, 0.039 mol) and K₂CO₃ (13.45 g, 0.097 mol) are suspended in acetone (180 mL).
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Sulfonylation : Benzenesulfonyl chloride (13.77 g, 0.058 mol) is added dropwise at 0°C.
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Reaction Progress : The mixture is stirred at 0°C for 1 hour and then refluxed for 24 hours.
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Workup : Filtration removes excess K₂CO₃, and the filtrate is concentrated under vacuum. The residue is dissolved in dichloromethane, washed with water and brine, dried over Na₂SO₄, and purified via silica gel chromatography.
Table 1: Key Reaction Parameters
Optimization and Mechanistic Insights
Role of Base and Stoichiometry
The use of K₂CO₃ as a base ensures deprotonation of the pyrrole nitrogen, enabling nucleophilic attack on the electrophilic sulfur of benzenesulfonyl chloride. The excess base (2.5 equivalents) drives the reaction to completion by neutralizing HCl byproducts.
Purification Challenges
Crude products often contain unreacted starting materials and sulfonic acid byproducts. Silica gel chromatography using hexane-ethyl acetate (25–35%) effectively isolates the target compound.
Alternative Pathways and Functionalization
While the direct sulfonylation method is predominant, literature hints at indirect routes involving halogenation or cross-coupling reactions:
Analytical Characterization
Critical spectroscopic data for this compound include:
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¹H NMR (DMSO-d₆) : Key signals at δ 8.39 (d, J = 5.4 Hz, 1H, pyridinyl H), 8.09 (dd, J = 7.3/1.5 Hz, 2H, aromatic H), 7.72–7.62 (m, 3H, aromatic H), 7.48 (d, J = 5.4 Hz, 1H, pyrrole H).
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Canonical SMILES : C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)Cl.
Industrial-Scale Considerations
Environmental Impact
Acetone is a volatile organic compound (VOC), prompting interest in greener solvents like cyclopentyl methyl ether (CPME) for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenylsulfonyl group can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinases or other enzymes.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photovoltaic devices.
Biological Studies: It can serve as a probe to study biological pathways and interactions due to its ability to modulate protein functions.
Mechanism of Action
The mechanism by which 2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The phenylsulfonyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
*XLogP3 inferred from analog in .
Key Comparison Points
Positional Isomerism
- Chlorine Substitution: The target compound’s chlorine at position 2 distinguishes it from analogs with Cl at positions 4, 5, or 6.
- Reactivity : Halogen position influences cross-coupling reactivity. Bromo and iodo analogs (e.g., 4-Bromo-2-iodo derivative, CAS 889939-26-8) undergo Suzuki coupling more efficiently than chloro derivatives, which may require harsher conditions .
Functional Group Modifications
- Trifluoromethyl Groups : The addition of CF₃ (e.g., CAS 1196507-57-9) increases molecular weight and introduces strong electron-withdrawing effects, which can enhance metabolic stability and target affinity .
- Cyanophenyl and Iodo Groups: Bulky substituents like 4-cyanophenyl (CAS 757982-71-1) may improve selectivity for specific kinase domains but reduce solubility .
Pharmacological Implications
- Kinase Inhibition : Pyrazolyl-substituted analogs (e.g., 3-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridines) demonstrate potent kinase inhibition, suggesting that the target compound’s sulfonyl group could be optimized for similar activity .
- Safety Profiles : Derivatives like 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine require specialized handling (e.g., GHS-compliant SDS), indicating varied toxicity compared to the target compound .
Biological Activity
2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound belonging to the pyrrolo[2,3-b]pyridine class, known for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 292.74 g/mol. The compound features a pyrrolo[2,3-b]pyridine core with a chloro group and a phenylsulfonyl moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrrolo Core : This step often utilizes cyclization reactions involving appropriate precursors.
- Chlorination : The introduction of the chloro group is achieved through electrophilic aromatic substitution.
- Sulfonylation : The phenylsulfonyl group is added to enhance the compound's reactivity and biological profile.
Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antitumor properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism often involves cell cycle arrest at the G2/M phase and activation of apoptotic pathways .
Kinase Inhibition
Pyrrolo[2,3-b]pyridine derivatives have been investigated for their ability to inhibit various kinases, which play crucial roles in cell signaling and cancer progression. For example:
- c-Met Inhibition : Compounds similar to this compound have been shown to inhibit c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis .
- Selectivity Profiles : Recent studies have assessed the selectivity of these compounds against a panel of kinases, revealing potential for targeted therapy with reduced off-target effects .
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrrolo[2,3-b]pyridine derivatives is essential for optimizing their biological activity. Key findings include:
- Chloro Substitution : The presence of a chloro group enhances binding affinity to target proteins.
- Sulfonamide Functionality : The phenylsulfonyl group contributes to increased solubility and bioavailability.
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Structure | Potential c-Met inhibitor |
| 5-(Phenylsulfonyl)pyrrolo[2,3-b]pyridine | Structure | Known for kinase inhibition |
Case Studies
Several studies highlight the efficacy of this compound in preclinical models:
- Study on A549 Cells : This study demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest .
- Kinase Profiling : A comprehensive screening showed that this compound selectively inhibited key kinases involved in cancer progression without significant toxicity to normal cells .
Q & A
Basic Research Questions
Q. What are common synthetic routes for 2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- N1-Sulfonylation : Reaction of the parent 1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride under basic conditions (e.g., NaH in CH₂Cl₂ at 0°C to room temperature) to introduce the phenylsulfonyl group .
- Chlorination at Position 2 : Electrophilic substitution using chlorinating agents (e.g., POCl₃ or NCS) under controlled temperatures. Regioselectivity is ensured by directing effects of the sulfonyl group .
- Purification : Silica gel chromatography is commonly employed, with yields ranging from 36% to 75% depending on reaction optimization .
Q. How should researchers handle and store this compound safely?
- Methodological Answer :
- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at −20°C to prevent hydrolysis or decomposition. Avoid exposure to moisture and light .
- Safety Precautions : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry and substituent integration. For example, the sulfonyl group deshields adjacent protons, while chlorine causes distinct splitting patterns .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl and S atoms .
- Elemental Analysis : Validate purity (>95%) and stoichiometry .
Advanced Research Questions
Q. How can computational methods aid in understanding the electronic structure of this compound?
- Methodological Answer :
- Charge Density Analysis : High-resolution X-ray diffraction (at 100 K) combined with multipole refinement (Hansen–Coppens formalism) reveals covalent bond character (e.g., N–C bonds with Laplacian values of −11.37 to −19.20 e Å⁻⁵) .
- DFT Studies : BLYP-level calculations predict HOMO-LUMO gaps (e.g., 3.59 eV), indicating kinetic stability and reactivity trends. Such data guide functionalization strategies for target applications .
Q. What strategies optimize this compound derivatives for kinase inhibition?
- Methodological Answer :
- Hinge-Binding Motif : Retain the 1H-pyrrolo[2,3-b]pyridine core to interact with kinase hinge regions (e.g., FGFR1’s D641 via hydrogen bonding) .
- Position 5 Modifications : Introduce hydrogen-bond acceptors (e.g., trifluoromethyl or cyano groups) to enhance affinity with hydrophobic pockets near G485 .
- SAR Validation : Test derivatives in enzymatic assays (IC₅₀ values for FGFR1–3 range from 7–25 nM). Prioritize substituents with low steric hindrance and high electron-withdrawing capacity .
Q. How do structural variations impact the compound’s bioactivity in neurological or anticancer contexts?
- Methodological Answer :
- Neuroprotection : N1-alkylation (e.g., benzyl or butyl groups) improves blood-brain barrier penetration, as shown in neuroprotection assays using SH-SY5Y cells .
- Anticancer SAR : Bromo or iodo substituents at position 3 enhance DNA intercalation, while electron-deficient aryl groups at position 5 increase topoisomerase inhibition .
- Contradictions : Some derivatives show reduced activity due to steric clashes (e.g., bulky 3,4-dimethoxyphenyl groups), emphasizing the need for molecular docking validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
